molecular formula C20H21NO2S2 B3018489 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide CAS No. 2380059-98-1

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide

Cat. No.: B3018489
CAS No.: 2380059-98-1
M. Wt: 371.51
InChI Key: APJSFVYNUFVNNK-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide: is a complex organic compound that features a unique combination of furan, thiophene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can interact with aromatic residues in the active site of enzymes, while the acetamide group can form hydrogen bonds with amino acid residues . This interaction can modulate the activity of the enzyme or receptor, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide is unique due to its combination of furan, thiophene, and acetamide groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound with applications across multiple fields .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-14(2)25-18-5-3-15(4-6-18)9-20(22)21-11-19-10-17(13-24-19)16-7-8-23-12-16/h3-8,10,12-14H,9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJSFVYNUFVNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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